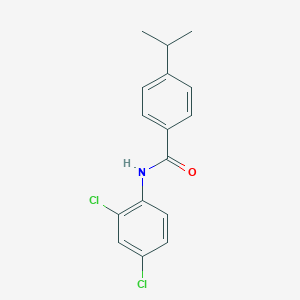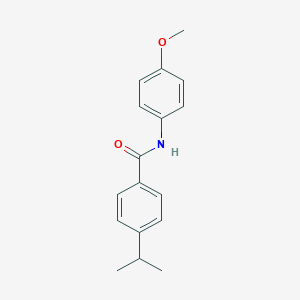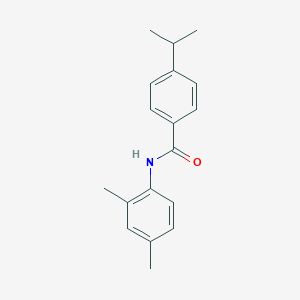
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has been found to exhibit a range of biological activities and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. This compound has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide in lab experiments is that it has been extensively studied and its biological activities are well characterized. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide. One area of research is to further elucidate the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, this compound may be used as a lead compound for the development of new drugs that target inflammation, cancer, and viral infections. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is a multi-step process that involves the reaction of 2-pyridinecarboxaldehyde with 4-chloro-1-naphthalenesulfonamide to form an intermediate product. This intermediate product is then reacted with pentyl magnesium bromide to form the final product.
Applications De Recherche Scientifique
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in scientific research to study the molecular mechanisms of these activities and to develop new drugs that target these pathways.
Propriétés
Formule moléculaire |
C20H22N2O3S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4-pentoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-8-15-25-18-12-13-19(17-10-5-4-9-16(17)18)26(23,24)22-20-11-6-7-14-21-20/h4-7,9-14H,2-3,8,15H2,1H3,(H,21,22) |
Clé InChI |
DLUAIJQSFNKCIO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
SMILES canonique |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



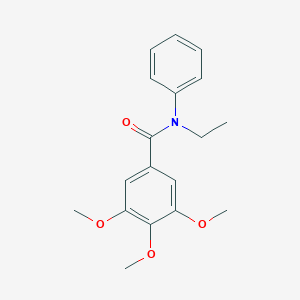
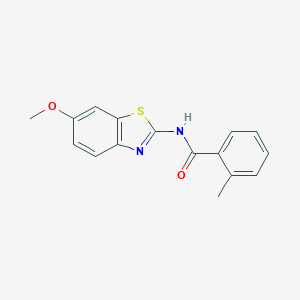
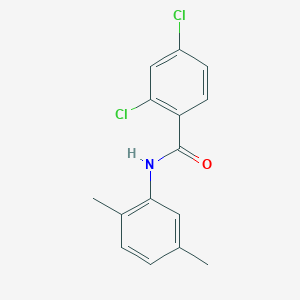
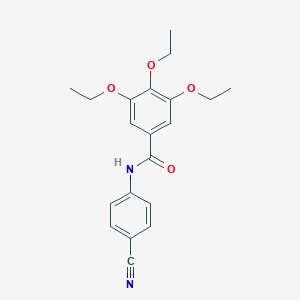
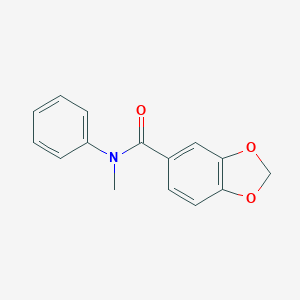
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)



![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
